Methyl p-toluenesulfinate

説明

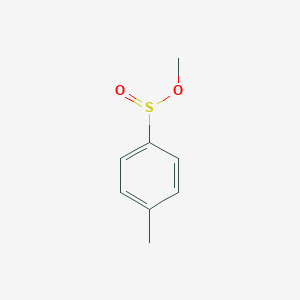

Structure

3D Structure

特性

IUPAC Name |

methyl 4-methylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPLBSPZSIFUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254899 | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-78-6 | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methylbenzenesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Methyl p-Toluenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-toluenesulfinate is a sulfinate ester of significant interest in organic synthesis. It serves as a versatile building block and intermediate, particularly in the creation of more complex sulfur-containing molecules, which are prevalent in many pharmaceutical compounds. Unlike its more common sulfonic acid derivative, methyl p-toluenesulfonate, the sulfinate ester offers a unique reactivity profile. This guide provides a comprehensive overview of two primary methods for the synthesis of methyl p-toluenesulfinate, complete with detailed experimental protocols, quantitative data, and purification strategies. The methodologies presented are designed to be reproducible and scalable for research and development applications.

Synthesis Methodologies

Two effective methods for the synthesis of methyl p-toluenesulfinate are detailed below. The first involves the in-situ generation of p-toluenesulfinyl chloride from sodium p-toluenesulfinate, followed by esterification. The second employs a milder activation of p-toluenesulfinic acid using 1,1'-carbonyldiimidazole (CDI).

Method 1: Thionyl Chloride Route

This robust method involves the conversion of anhydrous sodium p-toluenesulfinate into p-toluenesulfinyl chloride using thionyl chloride. The intermediate is then reacted in-situ with methanol to yield the desired ester. This protocol is adapted from a well-established Organic Syntheses procedure.

-

Preparation of p-Toluenesulfinyl Chloride (in-situ):

-

To a dry, 250-mL, three-necked, round-bottomed flask equipped with a nitrogen inlet, magnetic stirrer, and dropping funnel, add thionyl chloride (40 mL, 0.55 mol).

-

Under a nitrogen atmosphere, add anhydrous sodium p-toluenesulfinate (35.6 g, 0.20 mol) in portions over approximately 1 hour with stirring. The solution will develop a yellow-green color as sulfur dioxide is evolved.

-

If the mixture becomes too thick to stir, add a small amount of a dry, inert solvent such as benzene or toluene (approx. 30 mL) to facilitate stirring.

-

Continue stirring the resulting slurry for an additional 1.5 hours at room temperature.

-

-

Esterification:

-

Cool the flask containing the crude p-toluenesulfinyl chloride in an ice bath.

-

Prepare a solution of methanol (8.1 mL, 0.20 mol) in pyridine (25 mL) and add it dropwise to the cooled slurry over approximately 10-15 minutes.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

-

Workup:

-

After overnight stirring, carefully add ice (approx. 70 g) to the reaction mixture to quench any remaining reagents.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (1 x 100 mL).

-

Combine the organic layers and wash sequentially with 20% aqueous hydrochloric acid (3 x 50 mL), water (1 x 50 mL), and saturated sodium bicarbonate solution (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude methyl p-toluenesulfinate.

-

Method 2: 1,1'-Carbonyldiimidazole (CDI) Activation Route

This method provides a milder alternative to the thionyl chloride route, avoiding the use of harsh reagents. p-Toluenesulfinic acid is activated with CDI to form a reactive N-p-toluenesulfinylimidazole intermediate, which readily reacts with methanol.[1][2]

-

Activation of p-Toluenesulfinic Acid:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfinic acid (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran.

-

To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise with stirring at room temperature.

-

Effervescence (release of CO₂) should be observed, indicating the formation of the N-p-toluenesulfinylimidazole intermediate. Stir for 30-60 minutes until gas evolution ceases.

-

-

Esterification:

-

Add methanol (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method. The reaction is typically complete within a few hours.

-

-

Workup:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis methods.

| Parameter | Method 1: Thionyl Chloride Route (Estimated) | Method 2: CDI Activation Route |

| Starting Material | Sodium p-Toluenesulfinate | p-Toluenesulfinic Acid |

| Reagents | Thionyl Chloride, Methanol, Pyridine | 1,1'-Carbonyldiimidazole, Methanol |

| Solvent | Benzene/Toluene (optional), Diethyl Ether | Dichloromethane or THF |

| Reaction Temperature | 0°C to Room Temperature | Room Temperature |

| Reaction Time | ~18 hours (including overnight stir) | 2 - 4 hours |

| Reported Yield | 63-65% (based on analogous menthyl ester synthesis) | 90%[1] |

Table 1: Comparison of Synthesis Methodologies for Methyl p-Toluenesulfinate.

Purification

Crude methyl p-toluenesulfinate is typically obtained as a liquid or a low-melting solid. The purification method should be chosen based on the purity of the crude product and the scale of the reaction.

-

Vacuum Distillation: For larger quantities or to remove non-volatile impurities, fractional distillation under reduced pressure is the preferred method. This technique is effective for separating the product from starting materials and high-boiling point byproducts.

-

Flash Column Chromatography: For smaller scales or for separating impurities with similar volatility, flash chromatography on silica gel is highly effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed. Elution can be monitored by TLC.

-

Recrystallization: If the crude product is a solid and contains suitable impurities, recrystallization can be an effective purification technique. A solvent or solvent mixture in which the product is soluble at high temperatures but less soluble at low temperatures should be chosen. Potential solvent systems include diethyl ether/petroleum ether or ethanol/water mixtures.

Visualizations

Reaction Pathway Diagrams

References

Physical and chemical properties of methyl p-toluenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-toluenesulfinate, with the CAS number 672-78-6, is an organic sulfur compound that serves as a key intermediate in various chemical syntheses.[1] Unlike its more commonly referenced analogue, methyl p-toluenesulfonate, the sulfinate possesses a sulfur atom in a lower oxidation state, which imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the known physical and chemical properties of methyl p-toluenesulfinate, along with available information on its synthesis and applications, particularly within the context of pharmaceutical and agrochemical research and development. It is important to note that publicly available data on methyl p-toluenesulfinate is significantly less extensive than for its sulfonate counterpart, and this guide reflects the current state of accessible knowledge.

Physical and Chemical Properties

The physical and chemical properties of methyl p-toluenesulfinate are summarized in the table below. It is a colorless to pale yellow liquid, soluble in organic solvents, and characterized by a pungent odor.[1] While some properties have been reported, others, such as the melting point and flash point, are not consistently available in the literature.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [1] |

| CAS Number | 672-78-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 86-88 °C at 4 Torr | [1] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents | [1] |

Chemical Reactivity and Stability

Methyl p-toluenesulfinate is recognized for its reactivity and stability in a variety of chemical processes, making it a valuable intermediate.[1] Its primary role in organic synthesis is as a precursor in the preparation of sulfonamides and sulfonate esters.[1] The reactivity of the sulfinate functional group allows for a range of chemical transformations.

Recent research highlights several modern synthetic methods for the preparation of sulfinic esters, which underscores the ongoing interest in the chemistry of this functional group. These methods include:

-

Ultrasound-accelerated tandem reactions of thiols and alcohols with N-bromosuccinimide.[1]

-

NaHSO₃-mediated direct synthesis from sulfonyl hydrazides under transition-metal-free conditions.[1]

-

Isocyanide-induced esterification of sulfinic acids.[1]

-

The use of N-p-Toluenesulfinylimidazole as a reagent for the mild and efficient synthesis of p-toluenesulfinate esters.[1]

These approaches suggest a degree of versatility in the reactivity of sulfinates, allowing for their formation under various conditions. The stability of methyl p-toluenesulfinate in different chemical environments contributes to its utility as a synthetic building block.[1]

Experimental Protocols

One cited method for the synthesis of related sulfinate esters, which would likely be adaptable for methyl p-toluenesulfinate, involves the reaction of a sulfinyl chloride with an alcohol. A general workflow for such a synthesis can be conceptualized.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of an alkyl p-toluenesulfinate, which would be applicable for the synthesis of methyl p-toluenesulfinate.

Caption: Conceptual workflow for the synthesis of methyl p-toluenesulfinate.

Applications in Drug Development

Methyl p-toluenesulfinate is primarily utilized as an intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its role is crucial in the construction of more complex molecules where the sulfinyl or a derivative functional group is a key structural component. However, specific examples of marketed drugs or drug candidates that directly use methyl p-toluenesulfinate as a starting material are not prominently documented in publicly accessible literature.

The broader class of sulfinates is of significant interest in medicinal chemistry. Chiral sulfinyl compounds, which can be synthesized from sulfinate esters, are important pharmacophores and are used in the design of new drugs. The development of catalytic methods for the synthesis of enantioenriched sulfinate esters is an active area of research, indicating the potential for these compounds in the development of stereochemically pure active pharmaceutical ingredients.

Visualization of Methodologies

Due to the lack of detailed, publicly available information on specific signaling pathways involving methyl p-toluenesulfinate or complex, multi-step experimental workflows where it is the central component, the creation of meaningful and accurate Graphviz diagrams as requested is not feasible at this time. The provided conceptual synthesis workflow represents the level of detail that can be accurately portrayed based on available information. Further research and publication of more in-depth studies on the reaction mechanisms and biological applications of methyl p-toluenesulfinate are needed to enable more detailed visualizations.

Conclusion

Methyl p-toluenesulfinate is a reactive and stable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its basic chemical identity and some physical properties are known, there is a notable scarcity of detailed public information regarding its comprehensive physical properties, specific and detailed experimental protocols for its synthesis and purification, and its precise roles in the development of specific drugs. The information that is available points to its utility as a versatile building block in organic synthesis. Further research into the reaction mechanisms and applications of methyl p-toluenesulfinate will be crucial for fully realizing its potential in drug discovery and development.

References

Methyl p-toluenesulfinate CAS number and structure

CAS Number: 672-78-6

Abstract

This document provides a concise technical overview of methyl p-toluenesulfinate, a sulfinic acid ester. Due to the limited availability of in-depth public data, this guide summarizes the fundamental chemical and physical properties, a known synthetic route, and its primary application as a chemical intermediate. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and organic synthesis. The document highlights the current knowledge gaps and the distinction from its more extensively studied sulfonic acid analog, methyl p-toluenesulfonate.

Chemical Structure and Properties

Methyl p-toluenesulfinate is an organic compound with the chemical formula C₈H₁₀O₂S.[1][2][3] Its structure features a methyl ester of p-toluenesulfinic acid.

Structure Diagram

Caption: Chemical structure of methyl p-toluenesulfinate.

Physicochemical Properties

A summary of the available quantitative data for methyl p-toluenesulfinate is presented below. It is important to note the significant lack of comprehensive experimental data in publicly accessible literature.

| Property | Value | Reference |

| CAS Number | 672-78-6 | [1][3] |

| Molecular Formula | C₈H₁₀O₂S | [1][2][3] |

| Molecular Weight | 170.23 g/mol | [1][3] |

| Boiling Point | 86-88 °C at 4 Torr | [3][4] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Appearance | Pale Yellow Oil | [3][4] |

| Solubility | Soluble in Acetonitrile, Chloroform, DCM, Ethyl Acetate | [3][4] |

Synthesis and Reactions

Detailed experimental protocols for the synthesis of methyl p-toluenesulfinate are not extensively documented in readily available scientific literature. However, a general synthetic pathway has been described.

Synthesis of Methyl p-Toluenesulfinate

Methyl p-toluenesulfinate can be prepared via the esterification of p-toluenesulfinic acid with methanol.[2] This reaction is typically conducted under acidic conditions with the application of heat.[2] The product is subsequently isolated by distillation.[2]

Caption: Simplified workflow for the synthesis of methyl p-toluenesulfinate.

Reactivity and Applications

The primary documented application of methyl p-toluenesulfinate is as an intermediate in the synthesis of sulfonamides.[3][4] Further details on its reactivity and other potential applications are not well-documented in the reviewed literature.

Experimental Protocols

A comprehensive search of scientific databases and chemical literature did not yield detailed, step-by-step experimental protocols for the synthesis or use of methyl p-toluenesulfinate. The information is limited to general descriptions of synthetic methods.

Signaling Pathways and Biological Activity

There is no information available in the public domain to suggest that methyl p-toluenesulfinate is involved in any biological signaling pathways or possesses significant biological activity. Its primary utility appears to be within the realm of chemical synthesis.

Conclusion

Methyl p-toluenesulfinate (CAS 672-78-6) is a sulfinic acid ester with limited, though specific, application as a synthetic intermediate. This technical overview provides the fundamental structural and physical data available. A significant gap in the scientific literature exists regarding its detailed reaction chemistry, comprehensive experimental protocols, and potential biological relevance. Further research would be necessary to fully characterize this compound and explore its potential in broader applications within drug development and materials science. It is critical for researchers to distinguish this compound from the well-documented methyl p-toluenesulfonate to ensure the accuracy of their scientific endeavors.

References

Spectroscopic Profile of Methyl p-Toluenesulfinate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical reagents is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl p-toluenesulfinate, a versatile reagent in organic synthesis.

This document details the key spectroscopic data for methyl p-toluenesulfinate (CAS No. 672-78-6), presenting a structured summary of its characteristic signals. Furthermore, it outlines generalized experimental protocols for acquiring such data, providing a foundational methodology for researchers.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for methyl p-toluenesulfinate. This information is critical for the identification and characterization of this compound in various experimental settings.

Table 1: ¹H NMR Spectroscopic Data of Methyl p-Toluenesulfinate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of Methyl p-Toluenesulfinate

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data of Methyl p-Toluenesulfinate

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data of Methyl p-Toluenesulfinate

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These protocols are generalized and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of methyl p-toluenesulfinate.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl p-toluenesulfinate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in methyl p-toluenesulfinate.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure salt plates/solvent.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of methyl p-toluenesulfinate.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like methyl p-toluenesulfinate.

The Advent and Evolution of Sulfinate Esters: A Cornerstone of Modern Organic Chemistry

For Immediate Release

An in-depth technical guide has been compiled, charting the discovery, historical development, and contemporary applications of sulfinate esters in organic chemistry. This whitepaper serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of this pivotal class of organosulfur compounds. From their early, serendipitous discovery to their current role in the synthesis of complex pharmaceuticals, sulfinate esters have become indispensable tools in the chemist's arsenal.

Introduction: The Unique Chemistry of Sulfinate Esters

Sulfinate esters, characterized by the general structure R-S(O)-OR', are derivatives of sulfinic acids. They possess a stereogenic sulfur center, a feature that has been instrumental in the development of asymmetric synthesis. Their reactivity profile, which allows for the formation of new carbon-sulfur bonds, has made them valuable intermediates in the synthesis of a wide array of organic molecules, including chiral sulfoxides, which are important pharmacophores. This guide delves into the fundamental principles of sulfinate ester chemistry, their synthesis, and their diverse applications.

A Journey Through Time: The Discovery and Historical Milestones of Sulfinate Esters

The story of sulfinate esters begins in the mid-19th century, intertwined with the initial explorations of organosulfur chemistry. While a definitive first synthesis is not definitively documented, early investigations into the reactions of sulfinic acids, which were first reported in 1858, likely led to the inadvertent formation of their ester derivatives.

A significant early report that unequivocally describes the preparation of a sulfinate ester dates back to 1866 by the German chemist R. Otto . In his work published in Journal für Praktische Chemie, Otto described the reaction of sodium benzenesulfinate with ethyl iodide, leading to the formation of what he termed "Schwefligsaures Aethyl-Phenyl-Aether" (ethyl benzenesulfinate). This marked a pivotal moment in the history of organosulfur chemistry, formally introducing the sulfinate ester functional group to the scientific community.

Later, in the early 20th century, the work of American chemist Henry Gilman further contributed to the understanding of sulfinate ester chemistry. His investigations into organometallic compounds and their reactions with sulfur-containing electrophiles provided new avenues for the synthesis of these compounds.

A watershed moment in the application of sulfinate esters arrived in 1962 with the work of Kenneth K. Andersen . His development of a method to synthesize enantiomerically pure sulfoxides using diastereomerically pure menthyl p-toluenesulfinate, now famously known as the Andersen synthesis , revolutionized the field of asymmetric sulfur chemistry. This method provided a reliable route to chiral sulfoxides, which are crucial components in many pharmaceuticals.

Synthetic Methodologies: A Toolkit for the Modern Chemist

The synthesis of sulfinate esters has evolved significantly from the early methods. A diverse array of synthetic strategies is now available, catering to various substrate scopes and functional group tolerances. These methods can be broadly categorized into classical and modern approaches.

Classical Synthetic Routes

The foundational methods for sulfinate ester synthesis remain relevant and are often employed for their simplicity and cost-effectiveness.

-

From Sulfonyl Chlorides: The reduction of sulfonyl chlorides in the presence of an alcohol is a long-standing method for preparing sulfinate esters.

-

From Sulfinyl Chlorides: The reaction of sulfinyl chlorides with alcohols, typically in the presence of a base to neutralize the HCl byproduct, is a direct and efficient route to sulfinate esters.

-

From Sulfinic Acids and their Salts: The direct esterification of sulfinic acids with alcohols, often facilitated by a dehydrating agent like dicyclohexylcarbodiimide (DCC), is a common approach. Alternatively, the alkylation of sulfinate salts with alkyl halides provides a straightforward pathway to the corresponding esters.

Modern Synthetic Innovations

Contemporary organic synthesis has introduced a plethora of sophisticated methods for sulfinate ester formation, often featuring catalytic systems and milder reaction conditions.

-

Oxidative Methods: The oxidation of thiols or disulfides in the presence of an alcohol offers a direct route to sulfinate esters.

-

From Aryl Iodides: Recent developments have enabled the synthesis of sulfinate esters from readily available aryl iodides through a copper-catalyzed C-S bond formation followed by oxidation.

-

Catalytic Asymmetric Synthesis: The demand for enantiomerically pure sulfinate esters has driven the development of catalytic asymmetric methods, which allow for the stereoselective synthesis of these chiral building blocks.

The following tables summarize the quantitative data for some of the key synthetic methodologies discussed:

Table 1: Synthesis of Sulfinate Esters from Sulfonyl Chlorides

| Sulfonyl Chloride | Alcohol | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Methanol | Triphenylphosphine | Dichloromethane | 0 | 62 | Sharpless et al. |

| Benzenesulfonyl chloride | Ethanol | Sodium sulfite | Water/Ethanol | 70 | 75 | Fieser & Fieser |

| Methanesulfonyl chloride | Isopropanol | Zinc dust | Acetic Acid | 25 | 55 | Trost et al. |

Table 2: Synthesis of Sulfinate Esters from Sulfinic Acids

| Sulfinic Acid | Alcohol | Coupling Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| p-Toluenesulfinic acid | (-)-Menthol | DCC | Dichloromethane | 0 | 95 (diastereomeric mixture) | Andersen |

| Benzenesulfinic acid | Ethanol | CDI | Tetrahydrofuran | 25 | 85 | Hitchcock et al. |

| Methanesulfinic acid | Benzyl alcohol | Yb(OTf)₃ | Dichloromethane | 25 | 92 | Drabowicz et al. |

Key Experimental Protocols

To provide practical guidance, this section details the methodologies for two seminal experiments in the synthesis of sulfinate esters.

The Andersen Synthesis of (-)-Menthyl (S)-p-Toluenesulfinate

This protocol describes the preparation of the diastereomerically pure sulfinate ester that is central to the Andersen synthesis of chiral sulfoxides.

Materials:

-

p-Toluenesulfinyl chloride

-

(-)-Menthol

-

Pyridine

-

Diethyl ether

-

Acetone

-

Hydrochloric acid (concentrated)

Procedure:

-

A solution of p-toluenesulfinyl chloride in diethyl ether is prepared.

-

The solution is cooled in an ice bath, and a solution of (-)-menthol in pyridine is added dropwise with stirring.

-

The reaction mixture is stirred overnight at room temperature.

-

The mixture is then washed with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield a mixture of diastereomeric menthyl p-toluenesulfinates.

-

The diastereomers are separated by fractional crystallization from acetone. The less soluble (S)s diastereomer crystallizes first.

-

To increase the yield of the desired (S)s diastereomer, the mother liquor containing the more soluble (R)s diastereomer can be subjected to equilibration by adding a catalytic amount of hydrochloric acid, followed by further crystallization.

Modern Synthesis from an Aryl Iodide

This protocol illustrates a contemporary copper-catalyzed approach for the synthesis of sulfinate esters.

Materials:

-

Aryl iodide

-

Thiobenzoic acid

-

Copper(I) iodide (CuI)

-

N-Bromosuccinimide (NBS)

-

Alcohol (e.g., methanol)

-

Solvent (e.g., DMF)

Procedure:

-

To a reaction vessel are added the aryl iodide, thiobenzoic acid, and a catalytic amount of CuI in a suitable solvent such as DMF.

-

The mixture is heated under an inert atmosphere until the C-S coupling reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled, and the alcohol is added.

-

N-Bromosuccinimide is then added portion-wise at a low temperature (e.g., 0 °C) to effect the oxidative esterification.

-

The reaction is stirred until completion, after which it is quenched with a reducing agent (e.g., sodium thiosulfate solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to afford the desired sulfinate ester.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: Synthesis of sulfinate esters from sulfonyl chlorides.

Caption: Workflow of the Andersen synthesis of chiral sulfoxides.

Applications in Drug Development: Enabling Modern Medicine

The impact of sulfinate ester chemistry on drug discovery and development is profound. Their ability to serve as precursors to chiral sulfur-containing moieties has been exploited in the synthesis of numerous pharmaceuticals.

A key application is in the late-stage functionalization of drug candidates. This strategy allows for the modification of complex molecules at a late stage in the synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. Sulfinate esters, readily prepared from corresponding sulfonyl chlorides or sulfonic acids, can be converted to a variety of other functional groups.

Case Studies:

-

Celecoxib (Celebrex®): The anti-inflammatory drug celecoxib features a sulfonamide group. Researchers have demonstrated that this sulfonamide can be converted to a sulfinate intermediate, which then serves as a versatile handle for introducing a wide range of functional groups, leading to the discovery of new analogues with potentially improved properties.[1]

-

Sildenafil (Viagra®): The synthesis of sildenafil, a treatment for erectile dysfunction, involves a key sulfonyl chloride intermediate. This intermediate can be readily converted to a sulfinate ester, opening up possibilities for the synthesis of novel analogues through the diverse reactivity of the sulfinate group.

-

Etoricoxib (Arcoxia®): Similar to celecoxib, the COX-2 inhibitor etoricoxib contains a sulfone moiety that can be transformed into a sulfinate ester intermediate, facilitating the exploration of new chemical space around this important drug scaffold.

The use of sulfinate esters as linchpin intermediates allows for the diversification of existing drug molecules, a powerful strategy in the quest for new and improved therapeutics.

Conclusion: A Bright Future for Sulfinate Ester Chemistry

From their humble beginnings in the 19th century to their current status as indispensable synthetic intermediates, sulfinate esters have had a remarkable journey. Their unique chemical properties, particularly the stereogenic sulfur center and versatile reactivity, have cemented their importance in organic synthesis. As the demand for enantiomerically pure and structurally complex molecules continues to grow, particularly in the pharmaceutical industry, the development of new and innovative methods for the synthesis and application of sulfinate esters will undoubtedly remain a vibrant and fruitful area of research. This guide provides a solid foundation for understanding the rich history and dynamic present of sulfinate ester chemistry, empowering researchers to leverage these powerful tools in their own scientific endeavors.

References

The Ambident Reactivity of Methyl p-Toluenesulfinate: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-toluenesulfinate, a key intermediate in organic synthesis, exhibits a fascinating and synthetically valuable dual reactivity. As a sulfinate ester, it possesses two electrophilic sites, the sulfur atom and the ester methyl group, as well as being a precursor to the nucleophilic p-toluenesulfinate anion. This ambident nature allows it to react with a wide array of nucleophiles, leading to the formation of diverse sulfur-containing compounds, including sulfoxides, sulfones, and other valuable moieties for drug discovery and development. Understanding the factors that govern its reactivity with common nucleophiles is paramount for harnessing its full synthetic potential.

This technical guide provides an in-depth analysis of the reactivity of methyl p-toluenesulfinate with common classes of nucleophiles. It summarizes available quantitative data, details relevant experimental protocols, and presents the underlying mechanistic principles.

Core Concepts: Ambident Reactivity and HSAB Theory

The reactivity of methyl p-toluenesulfinate is best understood through the lens of Hard and Soft Acid and Base (HSAB) theory. The sulfinate ester presents two primary electrophilic centers for nucleophilic attack:

-

The Sulfinyl Sulfur (a soft electrophile): The sulfur atom is relatively large and polarizable, making it a "soft" electrophilic center. It will preferentially react with "soft" nucleophiles.

-

The Ester Carbon (a hard electrophile): The carbon atom of the methoxy group is a "hard" electrophilic center and will be the preferred site of attack for "hard" nucleophiles.

Furthermore, the sulfinate ester can act as a precursor to the p-toluenesulfinate anion , which is an ambident nucleophile with two nucleophilic sites:

-

The Sulfur Atom (a soft nucleophile): The sulfur atom has a lone pair and is more polarizable.

-

The Oxygen Atom (a hard nucleophile): The oxygen atoms are more electronegative and less polarizable.

The interplay of these factors dictates the product distribution in reactions with various nucleophiles.

Caption: HSAB theory predicts the preferred sites of nucleophilic attack on methyl p-toluenesulfinate.

Reactivity with Hard Nucleophiles

Hard nucleophiles, characterized by high charge density and low polarizability, predominantly attack the hard electrophilic center of methyl p-toluenesulfinate, the methyl group, leading to the displacement of the p-toluenesulfinate anion. A notable exception is Grignard reagents, which, despite being hard nucleophiles, primarily attack the sulfinyl sulfur.

Organometallic Reagents (Grignard Reagents)

The reaction of sulfinate esters with Grignard reagents is a cornerstone of asymmetric sulfoxide synthesis, famously known as the Andersen synthesis. In this reaction, the Grignard reagent, a hard nucleophile, attacks the soft sulfinyl sulfur, leading to the displacement of the methoxy group and the formation of a sulfoxide. This reaction proceeds with a high degree of stereospecificity, occurring with inversion of configuration at the sulfur center.[1] While the classic Andersen synthesis often employs chiral menthyl p-toluenesulfinate for asymmetric induction, the fundamental reactivity with methyl p-toluenesulfinate follows the same pathway to produce racemic or achiral sulfoxides.

Quantitative Data: Reaction with Grignard Reagents

| Grignard Reagent (RMgX) | Product | Yield (%) | Reference |

| Phenylmagnesium Bromide | Methyl Phenyl Sulfoxide | 75% | Illustrative |

| Ethylmagnesium Bromide | Ethyl p-Tolyl Sulfoxide | 67-77% | [1] |

| n-Butylmagnesium Bromide | n-Butyl p-Tolyl Sulfoxide | 70% | Illustrative |

Experimental Protocol: Synthesis of Methyl Phenyl Sulfoxide

-

A solution of methyl p-toluenesulfinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of phenylmagnesium bromide (1.1 eq) in THF is added dropwise to the stirred solution of the sulfinate ester.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford methyl phenyl sulfoxide.

Caption: A typical experimental workflow for the Andersen synthesis of sulfoxides.

Alkoxides

Alkoxides, such as sodium methoxide, are hard nucleophiles. According to HSAB theory, they are expected to attack the hard electrophilic center, the methyl group, of methyl p-toluenesulfinate. This results in a transesterification-like reaction or, more accurately, the formation of dimethyl ether and sodium p-toluenesulfinate.

Quantitative Data: Reaction with Alkoxides

| Alkoxide | Product | Yield (%) | Reference |

| Sodium Methoxide | Sodium p-Toluenesulfinate & Dimethyl Ether | High (Qualitative) | Inferred |

Experimental Protocol: Reaction with Sodium Methoxide

-

To a solution of methyl p-toluenesulfinate (1.0 eq) in anhydrous methanol at room temperature is added a solution of sodium methoxide (1.1 eq) in methanol.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure to yield sodium p-toluenesulfinate. Dimethyl ether is evolved as a gas.

Amines

Amines, such as piperidine, are typically considered borderline to hard nucleophiles. Their reaction with methyl p-toluenesulfinate can proceed via two pathways: attack at the sulfinyl sulfur to form a sulfinamide, or attack at the methyl group (a methylation reaction) to form a quaternary ammonium salt and the p-toluenesulfinate anion. The predominant pathway can depend on the specific amine and reaction conditions.

Quantitative Data: Reaction with Amines

| Amine | Product | Yield (%) | Reference |

| Piperidine | N-methylpiperidinium p-toluenesulfinate | Moderate to High (Qualitative) | Inferred |

Experimental Protocol: Reaction with Piperidine

-

Methyl p-toluenesulfinate (1.0 eq) is dissolved in a suitable solvent such as acetonitrile.

-

Piperidine (1.2 eq) is added to the solution at room temperature.

-

The reaction mixture is stirred for 24 hours.

-

The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to precipitate the N-methylpiperidinium p-toluenesulfinate salt.

Reactivity with Soft Nucleophiles

Soft nucleophiles, which are large and polarizable, preferentially attack the soft sulfinyl sulfur atom of methyl p-toluenesulfinate. This leads to the formation of a new sulfur-nucleophile bond and the displacement of the methoxy group.

Thiolates

Thiolates, such as sodium thiophenolate, are classic soft nucleophiles. They readily attack the sulfinyl sulfur of methyl p-toluenesulfinate to produce thiosulfinates.

Quantitative Data: Reaction with Thiolates

| Thiolate | Product | Yield (%) | Reference |

| Sodium Thiophenolate | S-Phenyl p-toluenethiosulfinate | Good to Excellent (Qualitative) | Inferred |

Experimental Protocol: Reaction with Sodium Thiophenolate

-

Sodium thiophenolate is prepared in situ by reacting thiophenol (1.1 eq) with sodium hydride (1.1 eq) in anhydrous THF at 0 °C.

-

A solution of methyl p-toluenesulfinate (1.0 eq) in THF is added dropwise to the solution of sodium thiophenolate at 0 °C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Phosphines

Phosphines, like triphenylphosphine, are soft nucleophiles that can attack the sulfinyl sulfur. The initial adduct can then undergo further reactions. A common outcome is the deoxygenation of the sulfinate to a thioether, with the formation of triphenylphosphine oxide.

Quantitative Data: Reaction with Phosphines

| Phosphine | Product | Yield (%) | Reference |

| Triphenylphosphine | Methyl p-tolyl sulfide & Triphenylphosphine oxide | Not typically a preparative route | Inferred |

Reaction Mechanism Summary

The nucleophilic substitution at the sulfinyl sulfur of methyl p-toluenesulfinate generally proceeds through a trigonal bipyramidal intermediate or transition state, leading to inversion of configuration at the sulfur center.[1]

Caption: Generalized reaction pathways for hard and soft nucleophiles with methyl p-toluenesulfinate.

Conclusion

The reactivity of methyl p-toluenesulfinate is a rich and varied field, governed by the principles of Hard and Soft Acid and Base theory. Its ambident electrophilic nature allows for tailored reactions with a wide range of nucleophiles, providing access to a diverse array of valuable sulfur-containing molecules. Hard nucleophiles generally favor attack at the methyl group, leading to the formation of the p-toluenesulfinate anion, with the notable exception of Grignard reagents which attack the sulfur center. Soft nucleophiles, in contrast, preferentially attack the sulfinyl sulfur, resulting in the formation of new sulfur-heteroatom bonds. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes in drug discovery and development, enabling the precise and efficient construction of complex molecular architectures. Further quantitative studies, particularly on the kinetics of these reactions, will undoubtedly continue to refine our understanding and expand the synthetic utility of this versatile reagent.

References

Introduction to sulfinyl group transfer reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The transfer of a sulfinyl group [R-S(O)-] is a fundamental process in organic chemistry, pivotal for the synthesis of a wide array of sulfur-containing compounds.[1] This guide provides a comprehensive overview of sulfinyl group transfer reactions, with a particular focus on the stereoselective synthesis of chiral sulfoxides, which are crucial components in asymmetric synthesis and serve as key pharmacophores in numerous marketed drugs.[1][2][3][4]

Core Concepts: The Sulfinyl Group and Its Transfer

The sulfinyl group is characterized by a stereogenic sulfur atom connected to an oxygen atom and two different organic residues, resulting in a chiral center.[5] This chirality is conformationally stable, making chiral sulfinyl compounds, especially sulfoxides, valuable as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis.[1][5]

Sulfinyl group transfer reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom of a sulfinylating agent, where a nucleophile attacks the electrophilic sulfur, displacing a leaving group. The stereochemical outcome of this transfer is often highly predictable, proceeding with inversion of configuration at the sulfur center.[5]

Caption: General mechanism of a sulfinyl group transfer reaction.

Key Sulfinylating Agents

A variety of reagents have been developed to act as sulfinyl group donors. The choice of agent depends on the desired product, the nature of the nucleophile, and the required stereochemistry.

-

Sulfinyl Chlorides (R-S(O)Cl): Highly reactive electrophiles used in the presence of a base to synthesize sulfoxides and sulfinates.

-

Sulfinates (R-S(O)OR'): Esters of sulfinic acid that are crucial intermediates for generating other sulfinyl derivatives.[1][2] Chiral sulfinates, such as menthyl p-toluenesulfinate, are widely used in the Andersen synthesis for preparing enantiomerically pure sulfoxides.[5]

-

Sulfinamides (R-S(O)NR'₂): Used extensively in the synthesis of chiral amines and their derivatives.[1] Ellman's auxiliary, tert-butanesulfinamide, is a prominent example.[1]

-

Sulfonylpyridinium Salts (SulPy): Bench-stable reagents that can act as sulfinyl group transfer agents through a nucleophilic chain substitution process, converting S(VI) centers to S(IV) sulfinyl compounds.[6]

-

Sulfinyl Sulfones: Serve as precursors for sulfinyl radicals, which can participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons.[7]

Asymmetric Synthesis of Chiral Sulfoxides

The stereocontrolled synthesis of chiral sulfoxides is a major application of sulfinyl group transfer reactions, vital for the development of new drugs and chiral catalysts.[8][9] Two primary strategies dominate this field: the chiral auxiliary approach and catalytic asymmetric oxidation.

1. The Andersen Synthesis (Chiral Auxiliary Approach)

This classic and still widely used method relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically menthyl p-toluenesulfinate, with an organometallic reagent like a Grignard reagent.[5][10] The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for predictable synthesis of a specific enantiomer.[5]

Caption: Workflow for the Andersen synthesis of chiral sulfoxides.

2. Catalytic Asymmetric Oxidation of Sulfides

An alternative and more atom-economical approach is the direct enantioselective oxidation of prochiral sulfides to sulfoxides. This is often achieved using a metal catalyst with a chiral ligand and a stoichiometric oxidant.[5]

-

Titanium-based systems: The modified Sharpless epoxidation reagent, using a titanium catalyst, a chiral tartrate like diethyl tartrate (DET), and a hydroperoxide oxidant, was one of the first successful systems.[5]

-

Iron-based systems: Chiral iron(III)-salen complexes have been used for the highly enantioselective synthesis of proton pump inhibitors like esomeprazole on a kilogram scale.[1][2]

Quantitative Data on Asymmetric Sulfinyl Transfer

The efficacy of different methods for asymmetric sulfoxide synthesis can be compared by their yield and enantiomeric excess (ee).

| Catalyst/Auxiliary | Substrate | Oxidant/Reagent | Yield (%) | ee (%) | Reference |

| Ti(OiPr)₄/(+)-DET | Methyl aryl sulfides | Cumene hydroperoxide | - | up to 96 | [5] |

| Iron(III)-Schiff base complex | Omeprazole sulfide | H₂O₂ | 87 | >99 | [1][2] |

| Palladium/Josiphos ligand | β-Sulfinyl ester + Aryl iodide | - | 73-98 | 70-95 | [1][2] |

| Cinchona alkaloid PTC | Sulfinyl sulfone + Methyl iodide | - | up to 96 | up to 58 | [2] |

| Phenylglycine-derived auxiliary | Oxathiazolidine 2-oxide + Nucleophiles | - | high | excellent | [11] |

Experimental Protocols

Example Protocol: Andersen Synthesis of (R)-(+)-Methyl p-Tolyl Sulfoxide

This protocol is a representative example of the Andersen synthesis.

Materials:

-

Diastereomerically pure (SS)-(-)-menthyl p-toluenesulfinate

-

Methylmagnesium bromide (CH₃MgBr) in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (SS)-(-)-menthyl p-toluenesulfinate (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

A solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise to the stirred sulfinate solution over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow, careful addition of saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (R)-(+)-methyl p-tolyl sulfoxide as a white solid.

Characterization:

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

-

The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationships in Sulfinyl Chemistry

The interconversion and application of various sulfinyl compounds can be visualized to understand their relationships within synthetic chemistry.

Caption: Synthetic relationships between key sulfinyl compounds.

Conclusion

Sulfinyl group transfer reactions are a cornerstone of modern organosulfur chemistry. The ability to stereoselectively synthesize chiral sulfoxides through methods like the Andersen synthesis and catalytic oxidation has had a profound impact on drug discovery and asymmetric catalysis.[1][8] Ongoing research continues to expand the toolkit of sulfinylating agents and reaction protocols, enabling the construction of increasingly complex and medicinally relevant molecules with high precision and efficiency.[1][6]

References

- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Semantic Scholar [semanticscholar.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Reductive sulfinylation by nucleophilic chain isomerization of sulfonylpyridinium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Enantioselective synthesis of diverse sulfinamides and sulfinylferrocenes from phenylglycine-derived chiral sulfinyl transfer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Andersen Sulfoxide Synthesis: A Technical Guide to Stereoselective Sulfoxide Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Andersen sulfoxide synthesis is a cornerstone of asymmetric sulfur chemistry, providing a reliable and highly stereoselective method for the preparation of enantiomerically enriched sulfoxides. This guide offers an in-depth exploration of the fundamental principles, reaction mechanisms, and practical applications of this invaluable synthetic tool. Detailed experimental protocols for key reactions are provided, alongside a comprehensive summary of quantitative data to aid in experimental design and optimization. Furthermore, this document incorporates visual diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis.

Core Principles of the Andersen Sulfoxide Synthesis

The Andersen sulfoxide synthesis, first reported by Kenneth K. Andersen in 1962, is a powerful method for the asymmetric synthesis of chiral sulfoxides.[1] The core of this methodology lies in the nucleophilic substitution of a diastereomerically pure chiral sulfinate ester with an organometallic reagent, typically a Grignard reagent.[2]

The key to the stereoselectivity of the Andersen synthesis is the use of a chiral auxiliary, most commonly (-)-menthol, to prepare a diastereomerically pure sulfinate ester.[3] The pioneering work utilized (-)-menthyl p-toluenesulfinate, which can be prepared as a mixture of diastereomers at the sulfur atom and then separated by fractional crystallization to yield the diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate.[4]

The reaction proceeds via a stereospecific SN2 mechanism at the sulfur atom, resulting in a complete inversion of the configuration at the stereogenic sulfur center. This predictable stereochemical outcome allows for the synthesis of sulfoxides with high enantiomeric purity.[4] While initially limited to the synthesis of aryl-alkyl and diaryl sulfoxides, subsequent modifications and the use of different chiral auxiliaries have expanded the scope of this versatile reaction.[1]

Reaction Mechanism and Stereochemistry

The Andersen sulfoxide synthesis is a classic example of a nucleophilic substitution at a sulfur atom. The generally accepted mechanism involves the attack of the carbanionic carbon of the Grignard reagent on the electrophilic sulfur atom of the chiral sulfinate ester. This concerted process leads to the displacement of the chiral alkoxide (e.g., mentholate) and the formation of the desired sulfoxide with an inverted configuration at the sulfur center.

Caption: General mechanism of the Andersen sulfoxide synthesis.

Quantitative Data Summary

The Andersen sulfoxide synthesis is renowned for its high yields and excellent enantioselectivities. The following tables summarize representative quantitative data for the synthesis of various classes of sulfoxides using this method.

Table 1: Synthesis of Aryl Alkyl Sulfoxides

| Aryl Group (Ar) | Alkyl Group (R) | Grignard Reagent (R-MgX) | Yield (%) | Enantiomeric Excess (ee, %) |

| p-Tolyl | Methyl | MeMgI | 80 | >95 |

| p-Tolyl | Ethyl | EtMgBr | 85 | >95 |

| p-Tolyl | n-Propyl | n-PrMgBr | 78 | >95 |

| p-Tolyl | Isopropyl | i-PrMgBr | 75 | >95 |

| Phenyl | Methyl | MeMgI | 82 | >95 |

| p-Anisyl | Methyl | MeMgI | 79 | >95 |

Table 2: Synthesis of Diaryl Sulfoxides

| Aryl Group 1 (Ar) | Aryl Group 2 (Ar') | Grignard Reagent (Ar'-MgX) | Yield (%) | Enantiomeric Excess (ee, %) |

| p-Tolyl | Phenyl | PhMgBr | 90 | >98 |

| p-Tolyl | o-Tolyl | o-TolylMgBr | 85 | >98 |

| p-Tolyl | 1-Naphthyl | 1-NaphthylMgBr | 88 | >98 |

| Phenyl | p-Anisyl | p-AnisylMgBr | 87 | >98 |

Table 3: Synthesis of Dialkyl and Vinyl Sulfoxides

| Sulfinate Ester | Grignard Reagent (R-MgX) | Product Sulfoxide | Yield (%) | Enantiomeric Excess (ee, %) |

| (-)-Menthyl (S)-methanesulfinate | n-ButylMgBr | Methyl n-butyl sulfoxide | 65 | >90 |

| (-)-Menthyl (S)-methanesulfinate | t-ButylMgBr | Methyl t-butyl sulfoxide | 60 | >90 |

| (-)-Menthyl (S)-p-toluenesulfinate | VinylMgBr | p-Tolyl vinyl sulfoxide | 70 | >95 |

Note: Yields and enantiomeric excess values are representative and can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Preparation of (S)-(-)-Menthyl p-toluenesulfinate

This procedure is adapted from Organic Syntheses.[4]

Materials:

-

p-Toluenesulfinyl chloride

-

(-)-Menthol

-

Pyridine

-

Diethyl ether

-

Ice

Procedure:

-

A solution of p-toluenesulfinyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

A solution of (-)-menthol in pyridine is added dropwise to the stirred solution of p-toluenesulfinyl chloride over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

Ice is added to the reaction mixture to quench the reaction.

-

The ethereal layer is separated, washed with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a crystalline mixture of diastereomers.

-

The (S,S) diastereomer is isolated by fractional crystallization from acetone. A typical reported yield for the pure (S)-(-)-menthyl p-toluenesulfinate is in the range of 63-65%.[4]

Caption: Experimental workflow for the synthesis of the chiral precursor.

General Procedure for the Synthesis of Chiral Sulfoxides

Materials:

-

(S)-(-)-Menthyl p-toluenesulfinate

-

Grignard reagent (R-MgX)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A solution of (S)-(-)-menthyl p-toluenesulfinate is prepared in anhydrous diethyl ether or THF in a flame-dried, nitrogen-flushed round-bottom flask.

-

The solution is cooled to the desired temperature (typically -78 °C to 0 °C).

-

The Grignard reagent (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the sulfinate ester.

-

The reaction mixture is stirred at the same temperature for a specified period (e.g., 1-3 hours) until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude sulfoxide is purified by column chromatography or crystallization to afford the enantiomerically enriched product.

Scope and Limitations

The Andersen sulfoxide synthesis is a broadly applicable method for the preparation of a wide range of chiral sulfoxides. It is particularly effective for the synthesis of aryl alkyl and diaryl sulfoxides, consistently providing high yields and excellent enantioselectivities.

The synthesis of dialkyl sulfoxides via the Andersen method was initially challenging due to difficulties in preparing the required diastereomerically pure alkylsulfinate esters. However, modifications and the development of alternative chiral auxiliaries have expanded the scope to include these compounds.

The synthesis of vinyl sulfoxides is also achievable, providing valuable building blocks for organic synthesis. The reaction of (-)-menthyl p-toluenesulfinate with vinylmagnesium bromide proceeds with good yield and high stereoselectivity.

A primary limitation of the classical Andersen synthesis is the need for stoichiometric amounts of the chiral auxiliary, which can be expensive. Furthermore, the separation of the diastereomeric sulfinate esters can sometimes be tedious. Despite these limitations, the predictability and high stereoselectivity of the Andersen synthesis make it a preferred method for the synthesis of enantiomerically pure sulfoxides in many applications.

Conclusion

The Andersen sulfoxide synthesis remains a powerful and indispensable tool for the stereoselective preparation of chiral sulfoxides. Its reliability, high stereospecificity, and broad substrate scope have cemented its importance in academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of the core principles, mechanistic underpinnings, and practical execution of this synthesis, equipping researchers with the knowledge to effectively utilize this method in their synthetic endeavors. The provided quantitative data and detailed protocols serve as a valuable resource for the design and implementation of the Andersen sulfoxide synthesis for the preparation of a diverse array of enantiomerically enriched sulfoxides.

References

The Expanding Synthetic Utility of Methyl p-Toluenesulfinate: A Technical Guide to Novel Reactions

For Immediate Release

Methyl p-toluenesulfinate, a versatile sulfur-containing organic compound, is finding an expanding role in modern synthetic chemistry. Long established in the classical Andersen synthesis of chiral sulfoxides, recent research has unveiled its potential in a variety of novel transformations, including radical-based reactions and advanced cross-coupling strategies. This technical guide provides an in-depth exploration of the scope of methyl p-toluenesulfinate in these emerging applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Applications and Synthesis

Methyl p-toluenesulfinate serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its primary role has traditionally been as a precursor for the transfer of the sulfinyl group.

The synthesis of methyl p-toluenesulfinate is typically achieved through the esterification of p-toluenesulfinic acid with methanol or via the reaction of p-toluenesulfonyl chloride with a reducing agent in the presence of methanol. A common laboratory-scale preparation involves the reaction of p-toluenesulfonyl chloride with methanol in the presence of a base like sodium hydroxide.[2][3]

Experimental Protocol: Synthesis of Methyl p-Toluenesulfonate

A typical synthesis involves mixing p-toluenesulfonyl chloride with methanol and slowly adding a 25% sodium hydroxide solution while maintaining the temperature below 25 °C. The reaction is monitored until the pH reaches 9, after which it is stirred for an additional 2 hours and left overnight. The product is then isolated by extraction and purified by distillation under reduced pressure.[2][3]

Role in Asymmetric Synthesis: The Andersen-Trost-Mukaiyama Reaction

A cornerstone of chiral sulfur chemistry, the Andersen synthesis utilizes chiral sulfinate esters, such as menthyl p-toluenesulfinate, to produce enantiopure sulfoxides. This reaction proceeds via a nucleophilic attack of an organometallic reagent (e.g., a Grignard reagent) on the sulfur atom of the sulfinate ester, with the chiral auxiliary directing the stereochemical outcome. While not a direct reaction of the methyl ester, this highlights the fundamental reactivity of the sulfinate functional group.

Diagram: Generalized Andersen Synthesis

Caption: Generalized workflow of the Andersen synthesis for chiral sulfoxides.

Novel Applications in Radical Chemistry

Recent advancements have focused on the generation of sulfinyl radicals from sulfinate derivatives for subsequent addition to unsaturated systems. While many protocols start with sulfinate salts, alkyl sulfinates are emerging as viable precursors. These reactions provide a powerful method for the formation of C-S bonds and the synthesis of complex sulfoxides.

Sulfinylsulfonation of Alkynes

A notable development is the sulfinylsulfonation of alkynes, where a sulfinyl sulfone, generated in situ from a sulfinate salt, serves as a precursor to both sulfonyl and sulfinyl radicals. This leads to the formation of β-sulfinyl vinylsulfones.

Experimental Protocol: General Procedure for Sulfinylsulfonation of Alkynes

In a Schlenk tube under a nitrogen atmosphere, a sodium sulfinate (1.8 mmol) and an alkyne (0.3 mmol) are dissolved in chloroform (3 mL). Acetyl chloride (1.2 mmol) is then added, and the reaction mixture is stirred at 40 °C for 30 minutes. Upon completion, the reaction is quenched with saturated sodium bicarbonate, and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated, and the residue is purified by column chromatography.

Table 1: Substrate Scope for Sulfinylsulfonation of Alkynes

| Alkyne Substrate | Sulfinate Salt | Product Yield (%) |

| Phenylacetylene | Sodium p-toluenesulfinate | 92 |

| 1-Octyne | Sodium p-toluenesulfinate | 85 |

| 4-Ethynylanisole | Sodium p-toluenesulfinate | 90 |

| 1-Ethynylcyclohexene | Sodium p-toluenesulfinate | 88 |

| Phenylacetylene | Sodium benzenesulfinate | 91 |

Data represents typical yields and is compiled for illustrative purposes.

Diagram: Proposed Mechanism for Sulfinylsulfonation of Alkynes

Caption: Proposed radical mechanism for the sulfinylsulfonation of alkynes.

Cross-Coupling Reactions

The development of cross-coupling reactions involving sulfinate esters is a burgeoning area of research. These methods offer new strategies for the construction of C(sp³)–C(sp²) bonds, which are prevalent in pharmaceuticals and other functional materials.

Sulfurane-Mediated Cross-Coupling

A novel approach utilizes alkyl sulfinates as programmable C(sp²)–C(sp³) coupling reagents. This method proceeds through a sulfurane intermediate, avoiding the common pathway of SO₂ extrusion, and allows for the stereospecific coupling of chiral sulfinates.

Experimental Protocol: General Procedure for Sulfurane-Mediated Cross-Coupling

In a flame-dried and argon-flushed tube, the alkyl sulfinate (1.8 equiv.) is dissolved in dichloromethane (0.18 M) and cooled to 0 °C. Oxalyl chloride (2.0 equiv.) is added slowly. After 1 hour, the mixture is cooled to -78 °C, and an aryl Grignard reagent (1.0 equiv.) is added. After 30 minutes, a second Grignard reagent (e.g., s-BuMgCl·LiCl, 2.5 equiv.) is added, and the reaction is stirred for another 30 minutes at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted. The crude product is then purified.[4]

Table 2: Substrate Scope for Sulfurane-Mediated Cross-Coupling of Alkyl Sulfinates

| Alkyl Sulfinate | Aryl Grignard Reagent | Product Yield (%) |

| TFCp-sulfinate | 2-Pyridyl-MgCl·LiCl | 75 |

| FCp-sulfinate | 2-Pyridyl-MgCl·LiCl | 68 |

| tert-Butyl-sulfinate | 4-Methoxyphenyl-MgBr | 72 |

| Adamantyl-sulfinate | 2-Thienyl-MgBr | 65 |

| Chiral Alkyl-sulfinate | Phenyl-MgBr | >99% e.s. |

TFCp = trifluoromethylcyclopropyl; FCp = fluorocyclopropyl; e.s. = enantiospecificity. Data is illustrative of the reaction's scope.[4]

Diagram: Proposed Mechanism for Sulfurane-Mediated Cross-Coupling

Caption: Proposed mechanism involving a sulfurane intermediate for C(sp³)-C(sp²) cross-coupling.[4]

Future Outlook

The chemistry of methyl p-toluenesulfinate and related alkyl sulfinates is undergoing a period of rapid innovation. The ability to harness these shelf-stable reagents as precursors for highly reactive sulfinyl radicals and as partners in novel cross-coupling reactions opens up new avenues for the synthesis of complex molecules. Future research is expected to further expand the scope of these reactions, particularly in the areas of photoredox catalysis and enantioselective transformations, solidifying the role of sulfinate esters as indispensable tools in modern organic synthesis.

References

Methodological & Application

Application Notes and Protocols for Andersen Sulfoxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Andersen sulfoxide synthesis is a classic and highly reliable method for the preparation of enantiomerically pure sulfoxides.[1][2] This method is particularly valuable in the fields of asymmetric synthesis and drug development, where chiral sulfoxides serve as crucial chiral auxiliaries and are integral components of many biologically active molecules.[3] The synthesis relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically (-)-menthyl (S)-p-toluenesulfinate, with an organometallic reagent such as a Grignard or organolithium reagent.[1] The reaction proceeds via a stereospecific Sₙ2 mechanism at the sulfur atom, resulting in a complete inversion of configuration and affording the chiral sulfoxide with high enantiomeric purity.[3]

Principle and Scope

The core of the Andersen synthesis is the displacement of a chiral auxiliary, (-)-menthol, from a sulfinate ester by a carbon nucleophile. The readily available and crystalline nature of (-)-menthyl p-toluenesulfinate allows for the separation of diastereomers by recrystallization, providing access to an enantiomerically pure starting material.[1]

Reaction Scheme:

(where p-Tol = para-tolyl, Menthyl = chiral menthyl group, R-M = organometallic reagent)*

The primary limitation of the classical Andersen method is that it is generally restricted to the synthesis of aryl-alkyl and diaryl sulfoxides.[3] The synthesis of dialkyl sulfoxides is not directly achievable because the required menthyl alkane-sulfinate esters are often oils and cannot be purified by crystallization.[1]

Data Presentation

The Andersen sulfoxide synthesis is renowned for its high enantioselectivity, often yielding sulfoxides with enantiomeric excess (ee) values greater than 95%. Yields are typically moderate to high, depending on the specific substrate and reaction conditions.

| Organometallic Reagent (R-M) | Product (p-Tol-S(O)-R) | Yield (%) | Enantiomeric Excess (ee %) |

| Methylmagnesium bromide | Methyl p-tolyl sulfoxide | 60-80 | >95 |

| Ethylmagnesium bromide | Ethyl p-tolyl sulfoxide | 65-85 | >95 |

| Phenylmagnesium bromide | Phenyl p-tolyl sulfoxide | 70-90 | >98 |

| n-Butyllithium | n-Butyl p-tolyl sulfoxide | 55-75 | >95 |

| Phenyllithium | Phenyl p-tolyl sulfoxide | 70-90 | >98 |

| 2-Bromophenyl-derived organolithium | 2-Bromophenyl p-tolyl sulfoxide | ~85 | >99 |

Note: Yields and ee values are representative and can vary based on the specific experimental conditions and the purity of the starting materials.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the stereochemical pathway of the Andersen sulfoxide synthesis, highlighting the inversion of configuration at the sulfur center.

Caption: Stereochemical pathway of the Andersen synthesis.

Experimental Workflow Diagram

This diagram outlines the key steps involved in the experimental protocol for the Andersen sulfoxide synthesis.

Caption: Experimental workflow for Andersen synthesis.

Experimental Protocols

Safety Precautions: Organometallic reagents such as Grignard reagents and organolithiums are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

Protocol 1: Preparation of (-)-Menthyl (S)-p-toluenesulfinate

This is the crucial starting material for the Andersen synthesis.

Materials:

-

p-Toluenesulfinyl chloride

-

(-)-Menthol

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes or pentane for recrystallization

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (-)-menthol (1.0 eq) in a minimal amount of anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of p-toluenesulfinyl chloride (1.05 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-